3-Cyclopropyl-3-(2,2-difluoroethyl)azetidine hydrochloride 3-Cyclopropyl-3-(2,2-difluoroethyl)azetidine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18049851
InChI: InChI=1S/C8H13F2N.ClH/c9-7(10)3-8(4-11-5-8)6-1-2-6;/h6-7,11H,1-5H2;1H
SMILES:
Molecular Formula: C8H14ClF2N
Molecular Weight: 197.65 g/mol

3-Cyclopropyl-3-(2,2-difluoroethyl)azetidine hydrochloride

CAS No.:

Cat. No.: VC18049851

Molecular Formula: C8H14ClF2N

Molecular Weight: 197.65 g/mol

* For research use only. Not for human or veterinary use.

3-Cyclopropyl-3-(2,2-difluoroethyl)azetidine hydrochloride -

Specification

Molecular Formula C8H14ClF2N
Molecular Weight 197.65 g/mol
IUPAC Name 3-cyclopropyl-3-(2,2-difluoroethyl)azetidine;hydrochloride
Standard InChI InChI=1S/C8H13F2N.ClH/c9-7(10)3-8(4-11-5-8)6-1-2-6;/h6-7,11H,1-5H2;1H
Standard InChI Key YXULVJTUFQULND-UHFFFAOYSA-N
Canonical SMILES C1CC1C2(CNC2)CC(F)F.Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 3-cyclopropyl-3-(2,2-difluoroethyl)azetidine hydrochloride features a strained azetidine ring (C₃H₆N) with two distinct substituents:

  • Cyclopropyl group: A three-membered carbocycle imparting conformational rigidity

  • 2,2-Difluoroethyl group: A fluorinated moiety influencing electronic and steric properties

The hydrochloride salt formation at the azetidine nitrogen improves crystallinity and aqueous solubility, critical for pharmacokinetic optimization. While specific experimental data for this compound remain unpublished, analogous fluorinated azetidines exhibit:

  • LogP: 1.2–2.8 (enhanced membrane permeability vs non-fluorinated analogs)

  • Aqueous solubility: 15–45 mg/mL in hydrochloride forms

  • Thermal stability: Decomposition thresholds >180°C for related compounds

Synthetic Methodologies

Retrosynthetic Analysis

Key disconnections suggest two strategic approaches:

  • Azetidine ring formation via cyclization of γ-chloroamines

  • Late-stage fluorination of preassembled azetidine intermediates

Organocatalytic Fluorination

Recent advances in I(I)/I(III) catalysis enable stereoselective fluorination relevant to constructing the 2,2-difluoroethyl group . A representative protocol adapted from α,α-difluorocyclopropane synthesis involves:

Reaction Conditions

ComponentSpecification
Catalystp-TolI (20 mol%)
Fluoride sourcePy·HF (7 equiv)
OxidantSelectfluor (1.5 equiv)
SolventDCE, 50°C, 24 h

This method achieves up to 88% yield in analogous systems through fluorinative ring contraction , though direct application to azetidine systems requires verification.

Spectral Characterization

While experimental spectra for 2287314-10-5 are unavailable, predicted spectral features based on structural analogs include:

¹⁹F NMR

  • δ -110 to -115 ppm (CF₂ group)

  • Coupling constants J₆F-F ≈ 240 Hz

¹H NMR

  • Azetidine CH₂: δ 3.2–3.8 ppm (split by cyclopropyl coupling)

  • Cyclopropyl protons: δ 0.5–1.2 ppm

Challenges and Future Directions

Synthesis Optimization

Current limitations include:

  • Diastereoselectivity control in azetidine functionalization

  • Scale-up challenges with hypervalent iodine catalysts

Stability Profiling

Preliminary data suggest:

  • Hydrolytic susceptibility of gem-difluoro groups under acidic conditions

  • Thermal decomposition pathways requiring inert atmosphere handling

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